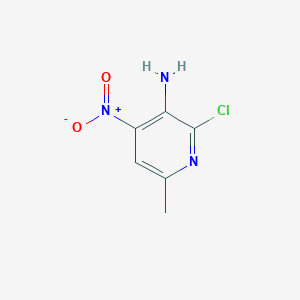

2-Chloro-6-methyl-4-nitropyridin-3-amine

Description

Properties

IUPAC Name |

2-chloro-6-methyl-4-nitropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)5(8)6(7)9-3/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBQQTMWFNZKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704618 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232432-64-2 | |

| Record name | 2-Chloro-6-methyl-4-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-4-nitropyridin-3-amine typically involves multiple steps. One common method starts with the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by chlorination to yield 2-chloro-3-nitro-6-methylpyridine . Finally, the nitro group is reduced to form the desired this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methyl-4-nitropyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium) are commonly used.

Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol) are typical reagents.

Major Products:

Scientific Research Applications

2-Chloro-6-methyl-4-nitropyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-nitropyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine

- Molecular Formula : C₈H₁₀ClN₃O₂

- Key Features :

- Synthesis : Reacts 2,6-dichloro-3-nitropyridine with isopropylamine in dichloromethane .

6-Chloro-5-nitropyridin-3-amine

6-Chloro-5-iodo-3-nitropyridin-2-amine

- Molecular Formula : C₅H₃ClIN₃O₂

- Key Features: Iodo substituent at position 5 introduces steric bulk and polarizability. Applications: Potential radiopharmaceutical applications due to iodine’s isotopic versatility .

Pyrimidine and Other Heterocyclic Analogs

2-Chloro-6-methyl-5-nitro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine

- Key Features :

6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine

- Molecular Formula : C₁₃H₁₁Cl₂N₃O₂

- Key Features: Bulky 4-chlorophenyl ethyl group enhances lipophilicity. Potential Use: CNS-targeting drugs due to improved blood-brain barrier penetration .

Functional Group Variations

4-Chloro-2-methoxy-3-nitropyridine

- Key Features :

6-Chloro-3-nitropyridin-2-amine

Comparative Data Table

Key Findings and Implications

Positional Effects : Nitro group placement (e.g., position 4 vs. 5) significantly alters electronic properties and reactivity .

Substituent Bulk : Bulky groups (e.g., iodo or tetrahydro-2H-pyran) enhance steric hindrance, affecting binding in biological targets .

Hydrogen Bonding : Intramolecular hydrogen bonds in analogs like 6-chloro-N-isopropyl derivatives stabilize planar conformations, influencing crystallinity .

Synthetic Flexibility : Methoxy or methyl groups offer tunable electronic environments for regioselective reactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Chloro-6-methyl-4-nitropyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, chlorination, and amination. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC .

- Chlorination : Employ POCl₃ or SOCl₂ as chlorinating agents under reflux conditions. Solvent choice (e.g., DMF as a catalyst) impacts regioselectivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield and purity. Optimize solvent ratios based on solubility studies .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., nitro group at C4, methyl at C6). Compare chemical shifts with analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 202.03) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks (use SHELXL for refinement) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., C2 for nucleophilic attack). Compare activation energies for Cl⁻ displacement under varying conditions .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to rationalize substituent effects on binding affinity. Use AutoDock Vina with optimized force fields .

Q. What strategies resolve contradictions in reported biological activities of structural analogs (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Comparative Bioassays : Test analogs under standardized conditions (e.g., pH, temperature) using a shared cell line (e.g., HeLa) .

- Structural Validation : Verify compound purity via HPLC (>95%) and confirm crystallinity (PXRD) to exclude polymorphic interference .

- SAR Analysis : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity trends using QSAR models .

Q. How do hydrogen-bonding interactions influence the crystal packing and solubility of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O nitro) using Etter’s rules to identify dominant motifs (e.g., chains or rings) .

- Solubility Studies : Measure solubility in polar (DMSO) vs. nonpolar (toluene) solvents. Correlate with crystal lattice energy (calculated via SHELX thermal parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.